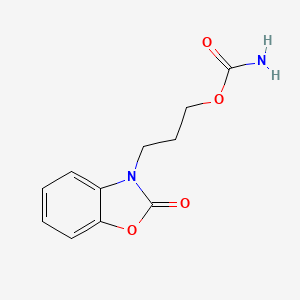

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is a heterocyclic compound featuring a benzoxazolinone core substituted with a 3-hydroxypropyl group and a carbamate ester moiety. Benzoxazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and pesticidal properties . The carbamate group contributes to stability and bioactivity, making this compound a candidate for agrochemical or pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) typically involves the following steps:

Starting Materials: The synthesis begins with o-aminophenol and urea.

Reaction Conditions: The reaction is carried out in a solvent such as chlorobenzene, under nitrogen protection. The reaction temperature ranges from 50°C to 132°C, and the reaction time is approximately 6 hours.

Industrial Production Methods

In industrial settings, the synthesis may involve the use of phosgene as a reagent. The reaction with o-aminophenol in chlorobenzene solvent is carried out by passing phosgene at controlled temperatures (20°C to 130°C). The reaction is then followed by nitrogen purging to remove excess phosgene, and the product is isolated through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit nitric oxide synthases, thereby affecting the production of nitric oxide, a key signaling molecule in various physiological processes .

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis likely parallels methods used for Compound 2 (81% yield via esterification), though the hydroxypropyl and carbamate groups may require additional steps, such as protection/deprotection of hydroxyls .

- 3-Ethyl-2-benzoxazolinone (CAS 30741-06-1) shares the benzoxazolinone core but lacks polar substituents, resulting in lower hydrophilicity .

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- The hydroxypropyl group in the target compound likely increases water solubility compared to 3-ethyl-2-benzoxazolinone .

- Compound 2 ’s low melting point (58–60°C) suggests weaker intermolecular forces compared to hydrazide/propanamide derivatives (e.g., Compound 3 : 185–190°C) .

Biological Activity

2-Benzoxazolinone derivatives have garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article focuses on the specific compound 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) , exploring its biological activity through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of 2-benzoxazolinone derivatives typically involves methods such as the Hofmann rearrangement. The compound can be synthesized from salicylamide using trichloroisocyanuric acid as a chlorinating agent, resulting in high yields and purity .

Biological Activity Overview

The biological activities of 2-benzoxazolinone derivatives have been explored extensively. Key findings include:

- Antiviral Activity : Research has demonstrated that certain benzoxazolinone derivatives exhibit inhibitory effects on nucleocapsid (NC) proteins, which are crucial for viral replication. For instance, compounds with a benzoxazolinone moiety have shown the ability to compete for guanine binding in NC domains at low micromolar concentrations .

- Antibacterial Activity : A series of new benzoxazolinone compounds linked to hydrazones and azoles were tested against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, revealing notable antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Some studies have indicated that benzoxazolinone derivatives can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of benzoxazolinone derivatives, several compounds were screened for their ability to inhibit NC chaperone activity. Notably, one compound demonstrated a clear dose-dependent inhibition of NC activity, supporting its potential as a therapeutic agent against viral infections .

Case Study 2: Antibacterial Screening

A comprehensive screening of synthesized benzoxazolinones revealed that compounds with specific substitutions exhibited significant antibacterial activity. The most effective compounds had MIC values below 50 µg/mL against E. coli and Bacillus subtilis, indicating strong bacteriostatic effects .

The mechanism by which 2-benzoxazolinone derivatives exert their biological effects is multifaceted:

- Inhibition of Protein Interactions : The antiviral activity is largely attributed to the ability of these compounds to disrupt protein-nucleic acid interactions within viral replication cycles .

- Cellular Pathway Modulation : Some studies suggest that these compounds may modulate cellular pathways involved in inflammation and bacterial resistance mechanisms, enhancing their therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antiviral | Benzoxazolinone Derivative A | <50 | Inhibition of NC protein binding |

| Antibacterial | Benzoxazolinone Derivative B | <50 | Bacteriostatic effect on Gram-negative |

| Anti-inflammatory | Benzoxazolinone Derivative C | N/A | TNF-α inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester, and what critical reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves esterification of the hydroxyl group in 3-(3-hydroxypropyl)-2-benzoxazolinone using carbamate-forming reagents (e.g., chloroformates or carbonyldiimidazole). For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-(3-hydroxypropyl)carbamate in ) suggest the use of Boc-protection strategies. Critical parameters include pH control (to avoid hydrolysis), temperature optimization (room temperature to 60°C), and catalyst selection (e.g., thionyl chloride/methanol systems for esterification, as seen in ). Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can researchers characterize the structural integrity of 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Use 1H and 13C NMR to confirm the presence of the carbamate (-OCONR2) and ester (-COOR) groups. For instance, the tert-butyl group in similar compounds shows a singlet at ~1.4 ppm in 1H NMR .

- IR Spectroscopy : Identify carbonyl stretches (C=O) for the carbamate (~1680–1720 cm−1) and ester (~1740 cm−1) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook ( ) for spectral matching .

Q. What are the key stability considerations for storing 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester in laboratory settings?

- Methodological Answer :

- Store in airtight, light-resistant containers at 0–6°C (as recommended for carbamate esters in ).

- Monitor hydrolytic degradation using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Adjust storage conditions if peak splitting or new impurities emerge.

- Avoid prolonged exposure to humidity; use desiccants in storage containers .

Advanced Research Questions

Q. What mechanistic insights exist for the carbamate formation reaction in 3-(3-hydroxypropyl)-2-benzoxazolinone derivatives, and how can kinetic studies be designed?

- Methodological Answer : Mechanistic studies should focus on nucleophilic acyl substitution. For example:

- Kinetic Experiments : Vary reagent concentrations (e.g., carbonyldiimidazole vs. ethyl chloroformate) and monitor reaction progress via in situ IR or LC-MS.

- Isotopic Labeling : Use 18O-labeled hydroxyl groups to track oxygen migration during esterification.

- Compare with LiAlH4-mediated reductions () to understand competing pathways .

Q. What advanced analytical techniques are required to resolve trace impurities in 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester, and how can method validation be performed?

- Methodological Answer :

- UPLC-MS/MS : Employ high-resolution tandem MS to detect impurities at <0.1% levels. Use electrospray ionization (ESI) in positive mode for carbamate detection.

- Validation : Perform spike-recovery experiments with synthetic impurities (e.g., hydrolyzed byproducts). Validate linearity (R2 > 0.995) and limit of quantification (LOQ < 10 ppb).

- Cross-validate using independent labs and reference standards (e.g., NIST-traceable materials in ) .

Q. How can researchers address contradictions in reported toxicity profiles of 3-(3-hydroxypropyl)-2-benzoxazolinone carbamate ester across different studies?

- Methodological Answer :

- Comparative Assays : Conduct parallel in vitro toxicity tests (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions.

- Purity Assessment : Use orthogonal methods (HPLC, NMR) to verify compound purity, as contaminants may skew toxicity data ( ).

- Structural Analog Analysis : Compare results with structurally related carbamates (e.g., benzyl carbamates in ) to identify structure-activity relationships (SARs) .

Properties

CAS No. |

19420-40-7 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

3-(2-oxo-1,3-benzoxazol-3-yl)propyl carbamate |

InChI |

InChI=1S/C11H12N2O4/c12-10(14)16-7-3-6-13-8-4-1-2-5-9(8)17-11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,14) |

InChI Key |

VODSBZGECUUVAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCOC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.